

Tetrahydro-5-methylfuran-2-methanol IUPAC nomenclature and synonyms

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Compound of Interest

Compound Name:	Tetrahydro-5-methylfuran-2-methanol
Cat. No.:	B041840

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A Technical Guide to (5-methyloxolan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **tetrahydro-5-methylfuran-2-methanol**, including its IUPAC nomenclature, synonyms, physicochemical properties, and a detailed experimental protocol for its synthesis.

IUPAC Nomenclature and Synonyms

The systematic name for **tetrahydro-5-methylfuran-2-methanol**, according to the International Union of Pure and Applied Chemistry (IUPAC), is (5-methyloxolan-2-yl)methanol^[1].

This compound is also known by a variety of synonyms, which are frequently encountered in chemical literature and commercial listings. These include:

- Tetrahydro-5-methyl-2-furanmethanol^{[1][2]}
- 5-Methyltetrahydrofuran-2-methanol^[3]
- (5-Methyltetrahydrofuran-2-yl)methanol^{[1][4]}

- 5-Methyl-2-tetrahydrofuranmethanol[[1](#)][[3](#)]
- Furfuryl alcohol, tetrahydro-5-methyl-[[1](#)][[5](#)][[6](#)]
- 5-Methyl tetrahydrofurfuryl alcohol[[6](#)]
- (5-methyloxolan-2-yl)methanol[[1](#)][[2](#)]
- 5-(Hydroxymethyl)tetrahydro-2-furanol[[1](#)][[5](#)][[6](#)]

The Chemical Abstracts Service (CAS) Registry Number for this compound is 6126-49-4[[1](#)][[2](#)][[3](#)][[6](#)].

Physicochemical Properties

A summary of the key physical and chemical properties of (5-methyloxolan-2-yl)methanol is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C6H12O2	[2][3][7]
Molecular Weight	116.16 g/mol	[1][2][7]
Appearance	Colorless liquid	[3]
Odor	Sweet, ethereal	[3]
Boiling Point	497.9 °C at 760 mmHg (Predicted)	[3][7]
Density	1.147 g/cm³ (Predicted)	[3][7]
Flash Point	254.9 °C (Predicted)	[3][7]
Refractive Index	1.582 (Predicted)	[3]
Hydrogen Bond Donor Count	1	[7]
Hydrogen Bond Acceptor Count	2	[7]
Rotatable Bond Count	1	[2][7]
Topological Polar Surface Area	29.5 Å²	[2]
XLogP3	0.4	[7]

Experimental Protocol: Synthesis of (5-methyloxolan-2-yl)methanol

The synthesis of (5-methyloxolan-2-yl)methanol is commonly achieved through the catalytic hydrogenation of furan-based platform molecules, such as 5-hydroxymethylfurfural (HMF) or 2-hydroxymethyl-5-methylfuran. The following protocol details a representative procedure based on the hydrogenation of 2-hydroxymethyl-5-methylfuran.

Objective: To synthesize (5-methyloxolan-2-yl)methanol via the catalytic hydrogenation of 2-hydroxymethyl-5-methylfuran.

Materials:

- 2-hydroxymethyl-5-methylfuran (Substrate)
- Isopropyl alcohol (Solvent)
- Raney® Nickel (Catalyst)[\[2\]](#)
- Hydrogen (H₂) gas
- Nitrogen (N₂) gas (for inerting)
- Standard glassware for organic synthesis
- High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge[\[2\]](#)
- Filtration apparatus (e.g., Buchner funnel with filter paper or a sintered glass funnel)
- Rotary evaporator

Procedure:

- Catalyst Preparation and Reactor Setup:
 - In a chemical fume hood, carefully wash a pre-weighed amount of Raney® Nickel catalyst with deionized water and then with isopropyl alcohol to remove any residual storage solution.
 - Charge the high-pressure autoclave reactor with the washed Raney® Nickel catalyst. A typical catalyst loading is in the range of 5-10% by weight relative to the substrate.
 - Add a solution of 2-hydroxymethyl-5-methylfuran dissolved in isopropyl alcohol to the reactor.
- Inerting the Reactor:
 - Seal the autoclave reactor securely.

- Purge the reactor with nitrogen gas several times to remove any air and ensure an inert atmosphere. This is a critical safety step to prevent the formation of explosive mixtures with hydrogen gas.
- Hydrogenation Reaction:
 - Pressurize the reactor with hydrogen gas to the desired pressure. While specific pressures can vary, a range of 10 to 50 bar is often employed for such hydrogenations.
 - Begin stirring the reaction mixture to ensure good contact between the substrate, catalyst, and hydrogen gas.
 - Heat the reactor to the target temperature. A relatively mild temperature of 40 °C has been reported for this conversion.
 - Maintain the reaction at the set temperature and pressure for a specified duration, for example, 3 hours. Monitor the reaction progress by observing the uptake of hydrogen gas.
- Reaction Quenching and Product Isolation:
 - Once the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature.
 - Carefully vent the excess hydrogen gas from the reactor in a safe manner.
 - Purge the reactor with nitrogen gas to remove any residual hydrogen.
 - Open the reactor and carefully filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst is pyrophoric and must be handled with care, typically kept wet with solvent.
 - Wash the recovered catalyst with a small amount of fresh isopropyl alcohol to ensure complete recovery of the product.
- Purification:
 - Combine the filtrate and the washings.

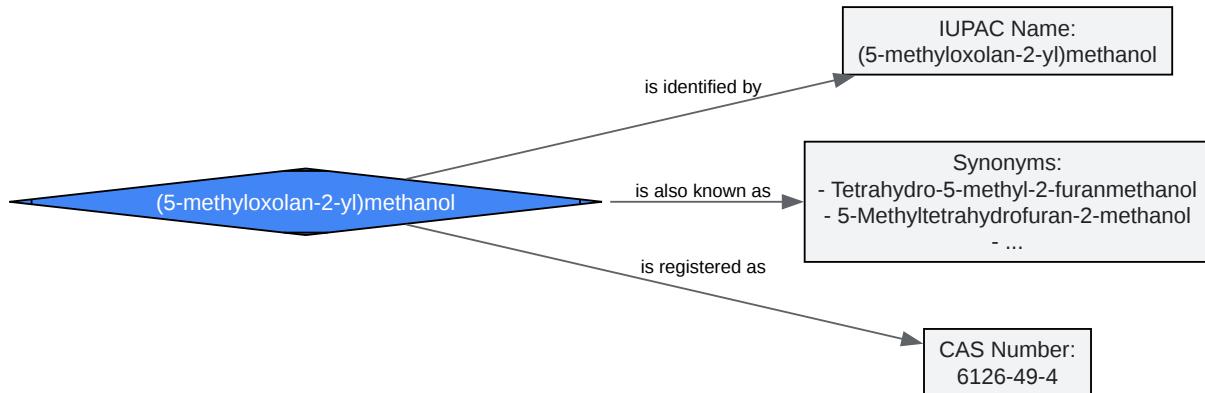
- Remove the isopropyl alcohol solvent using a rotary evaporator.
- The resulting crude product can be further purified by vacuum distillation if necessary to obtain high-purity (5-methyloxolan-2-yl)methanol.

Safety Precautions:

- All procedures should be carried out in a well-ventilated fume hood.
- Raney® Nickel is pyrophoric and must be handled with extreme care, always keeping it wet.
- Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.
- High-pressure reactions should only be conducted by trained personnel using appropriate safety equipment and a properly rated autoclave.

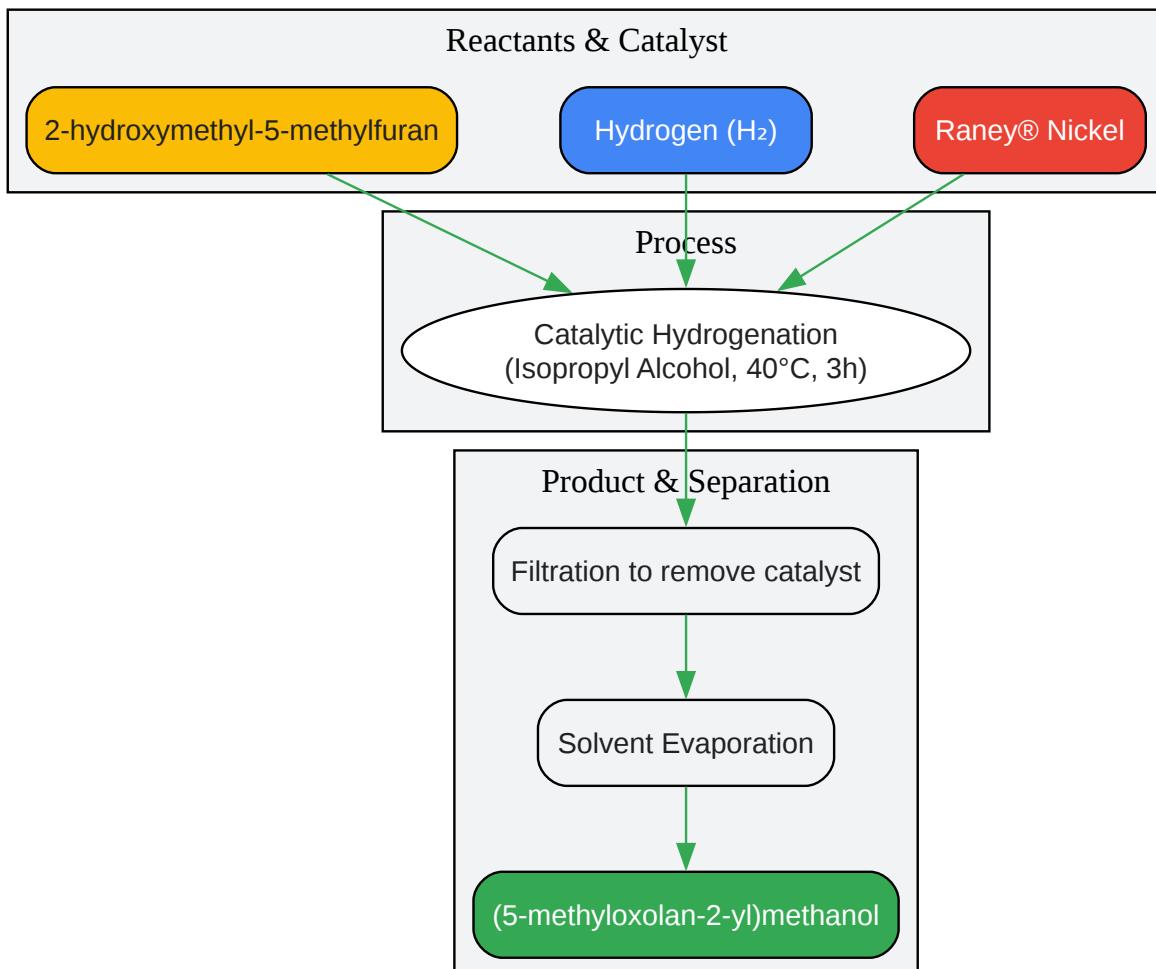
Visualizations

The following diagrams illustrate key relationships and a simplified workflow for the synthesis of (5-methyloxolan-2-yl)methanol.



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Caption: Logical relationship of (5-methyloxolan-2-yl)methanol and its identifiers.

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Caption: Simplified workflow for the synthesis of (5-methyloxolan-2-yl)methanol.

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